



Protocol for the Synthesis and Purification of the Novel Peptide Dstyslsstltlsk

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Compound of Interest		
Compound Name:	Dstyslsstltlsk	
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Abstract

This document provides a comprehensive protocol for the chemical synthesis, purification, and analysis of the novel dodecapeptide, **DstysIsstItIsk**. The synthesis is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which offers high efficiency and purity.[1][2][3][4] Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification. The identity and purity of the final product are confirmed using mass spectrometry and analytical RP-HPLC. This protocol is intended to serve as a detailed guide for researchers in academic and industrial settings, enabling the successful production of high-quality **DstysIsstItIsk** for further biological and pharmacological studies.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the efficient assembly of amino acid chains on an insoluble resin support. This methodology simplifies the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, thus avoiding complex intermediate purification. The most prevalent SPPS method, and the one detailed here, is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which employs the base-labile Fmoc group for the protection of the α -amino group of the amino acids. This protocol will guide the user through the entire process, from resin preparation to the final, purified peptide.



Materials and Reagents

Reagent/Material	Grade
Rink Amide MBHA resin, 100-200 mesh	Synthesis Grade
Fmoc-Asp(OtBu)-OH	Synthesis Grade
Fmoc-Ser(tBu)-OH	Synthesis Grade
Fmoc-Thr(tBu)-OH	Synthesis Grade
Fmoc-Tyr(tBu)-OH	Synthesis Grade
Fmoc-Leu-OH	Synthesis Grade
Fmoc-lle-OH	Synthesis Grade
Fmoc-Lys(Boc)-OH	Synthesis Grade
N,N-Dimethylformamide (DMF)	Anhydrous, Amine-Free
Dichloromethane (DCM)	Anhydrous
Piperidine	Reagent Grade
N,N'-Diisopropylcarbodiimide (DIC)	Reagent Grade
Oxyma Pure	Reagent Grade
Trifluoroacetic acid (TFA)	Reagent Grade
Triisopropylsilane (TIS)	Reagent Grade
Water	HPLC Grade
Diethyl ether	ACS Grade
Acetonitrile (ACN)	HPLC Grade

Experimental Protocols Part 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **DstysIsstItIsk** is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer. The chosen resin is Rink Amide, which will yield a C-terminal



amide upon cleavage.

Step 1: Resin Swelling and Fmoc Deprotection

- Place 0.1 mmol of Rink Amide resin in a reaction vessel.
- Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL).
- Swell the resin in DMF for 1 hour.
- Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 20 minutes to remove the Fmoc protecting group.
- Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 2: Amino Acid Coupling

- In a separate vial, dissolve 0.5 mmol (5 eq) of the first amino acid, Fmoc-Lys(Boc)-OH, and
 0.5 mmol (5 eq) of Oxyma Pure in DMF.
- Add 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Once the coupling is complete (negative Kaiser test, yellow beads), drain the reaction solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

Step 3: Chain Elongation Repeat Step 1 (Fmoc Deprotection) and Step 2 (Amino Acid Coupling) for each subsequent amino acid in the sequence: Thr(tBu), Leu, Thr(tBu), Ser(tBu), Ser(tBu), Leu, Ser(tBu), Tyr(tBu), Thr(tBu), Ser(tBu), Asp(OtBu).



Part 2: Cleavage and Deprotection

Step 4: Resin Preparation for Cleavage

- After the final amino acid has been coupled and deprotected, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- Dry the resin under a high vacuum for at least 4 hours.

Step 5: Peptide Cleavage from Resin

- Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
- Add 10 mL of the cleavage cocktail to the dried peptide-resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with an additional 2 mL of TFA and combine the filtrates.

Part 3: Purification and Analysis

Step 6: Peptide Precipitation and Isolation

- Add the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.
- A white precipitate of the crude peptide should form.
- Keep the mixture at 4°C for at least 1 hour to maximize precipitation.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide pellet under vacuum.

Step 7: Peptide Purification by RP-HPLC



- Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
- Employ a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
- Monitor the elution of the peptide at a wavelength of 210-220 nm.
- Collect the fractions containing the pure peptide.

Step 8: Purity Analysis and Identity Confirmation

- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation

Table 1: Theoretical Properties of Dstyslsstltlsk

Property	Value
Amino Acid Sequence	Asp-Ser-Thr-Tyr-Ser-Leu-Ser-Ser-Thr-Leu-Thr- Lys
Molecular Formula	C54H93N13O22
Average Molecular Weight	1296.40 g/mol
Monoisotopic Mass	1295.64 g/mol

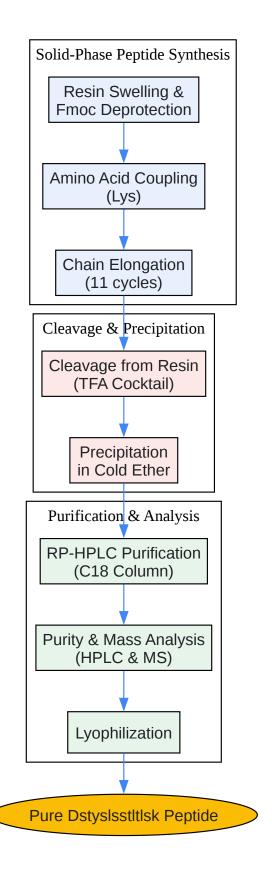
Table 2: Sample Purification Data (Illustrative)



Parameter	Value
Column	C18, 5 μm, 4.6 x 250 mm
Flow Rate	1.0 mL/min
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5-65% B over 30 minutes
Retention Time	15.2 minutes
Purity (by AUC)	>95%
Observed Mass	1296.5 [M+H]+

Visualizations Experimental Workflow





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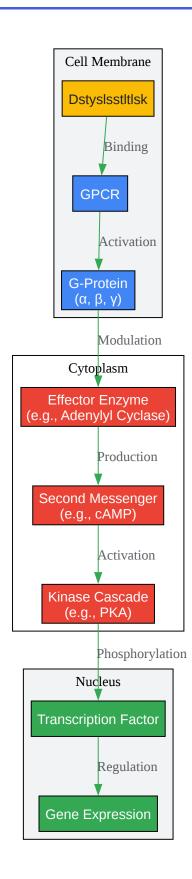
Caption: Workflow for the synthesis and purification of **DstysIsstItIsk**.



Hypothetical Signaling Pathway

As **DstysIsstItIsk** is a novel peptide, its biological function and associated signaling pathways are yet to be determined. The following diagram illustrates a hypothetical signaling cascade that could be initiated if the peptide were to act as a ligand for a G-protein coupled receptor (GPCR), a common mechanism for bioactive peptides.





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Caption: Hypothetical GPCR signaling pathway for **DstysIsstItIsk**.



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